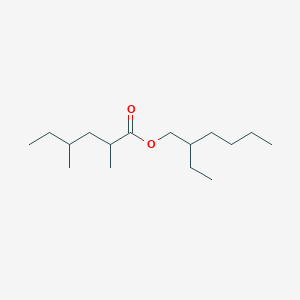

2-Ethylhexyl 2,4-dimethylhexanoate

Description

Structure

3D Structure

Properties

CAS No. |

89986-45-8 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2-ethylhexyl 2,4-dimethylhexanoate |

InChI |

InChI=1S/C16H32O2/c1-6-9-10-15(8-3)12-18-16(17)14(5)11-13(4)7-2/h13-15H,6-12H2,1-5H3 |

InChI Key |

RYTCFAJCAFRGTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)CC(C)CC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Pathways of 2 Ethylhexyl 2,4 Dimethylhexanoate

Direct Esterification Methodologies

Direct esterification, commonly known as Fischer esterification, is a primary method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is a reversible equilibrium, and strategies are often employed to drive the reaction toward the product side, typically by removing the water formed during the reaction or by using an excess of one of the reactants. masterorganicchemistry.comchemguide.co.uk

Acid-Catalyzed Esterification Processes

The synthesis of branched-chain esters like 2-Ethylhexyl 2,4-dimethylhexanoate can be achieved through the reaction of 2,4-dimethylhexanoic acid and 2-ethylhexanol using an acid catalyst. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

A range of acid catalysts can be employed for this process. Homogeneous catalysts such as concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective and commonly used. researchgate.netniscpr.res.in For instance, the esterification of oleic acid with 2-ethylhexanol proceeds efficiently in the presence of p-TSA. researchgate.net Heterogeneous solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15, Amberlyst 36), zeolites, and sulfated metal oxides like sulfated zirconia, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. dergipark.org.trcore.ac.uk

Optimization of Reaction Parameters in Ester Synthesis (e.g., temperature, time, catalyst loading)

To maximize the yield of the desired ester, several reaction parameters must be carefully optimized.

Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. However, an excessively high temperature can lead to side reactions or degradation of the reactants or products. For the synthesis of 2-ethylhexyl esters, temperatures typically range from 90°C to 170°C, depending on the catalyst and reactants used. researchgate.netcore.ac.uk

Time: The reaction time is optimized to ensure the reaction reaches equilibrium or the desired conversion level without promoting the formation of byproducts from prolonged exposure to high temperatures. Reaction times can vary from less than an hour to several hours. For example, the p-TSA catalyzed reaction of oleic acid and 2-ethylhexanol is completed in approximately 50 minutes at 140°C. researchgate.net

Catalyst Loading: The concentration of the acid catalyst influences the reaction rate. Higher catalyst loading can speed up the reaction, but it can also increase the potential for side reactions and complicates purification. Typical loadings for heterogeneous catalysts are often in the range of 1-2% by weight of the reactants. core.ac.uk

Molar Ratio of Reactants: According to Le Chatelier's principle, using a large excess of one reactant (usually the less expensive one, which is often the alcohol) can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant. masterorganicchemistry.com Studies on the esterification of acetic acid with 2-ethylhexanol have shown that increasing the alcohol-to-acid molar ratio significantly increases the conversion of the acid. dergipark.org.tr

Table 1: Representative Optimized Parameters for Acid-Catalyzed Synthesis of 2-Ethylhexyl Esters

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) |

| Acrylic Acid | 2-Ethylhexanol | Sulfated Ferum Promoted Zirconia | 1:3 | 90 | 8 | 77.22 core.ac.uk |

| Acetic Acid | 2-Ethylhexanol | Amberlyst 36 | - | 60-90 | - | >95 dergipark.org.tr |

| Oleic Acid | 2-Ethylhexanol | p-Toluenesulfonic acid (p-TSA) | 1:2 | 140 | <1 | ~93 researchgate.net |

Solvent-Free Esterification Systems

Conducting esterification reactions in a solvent-free system is a key principle of green chemistry. This approach increases the concentration of reactants, which can lead to higher reaction rates, and simplifies the work-up and purification process by eliminating the need for solvent removal. It also reduces waste and avoids the use of potentially hazardous organic solvents. The synthesis of many branched-chain esters has been successfully performed in solvent-free media using both acid and enzymatic catalysts. researchgate.netnih.gov For example, high conversions for the esterification of oleic acid with 2-ethylhexanol were achieved without any solvent. researchgate.net

Enzymatic Synthesis Approaches

Enzymatic synthesis, particularly using lipases, has emerged as a sustainable and highly selective alternative to traditional chemical catalysis for ester production. researchgate.net Lipases operate under mild conditions, which reduces energy consumption and minimizes side reactions. nih.gov The resulting products are often considered "natural," which is advantageous in industries like cosmetics and food.

Lipase-Catalyzed Esterification of Branched Acids and Alcohols

The enzymatic synthesis of esters from sterically hindered substrates, such as a branched acid and a branched alcohol, can be challenging due to restricted access to the enzyme's active site. nih.gov However, certain robust lipases have proven effective for this transformation. The immobilized lipase B from Candida antarctica, commercially known as Novozym® 435, is widely recognized for its ability to catalyze the synthesis of complex esters, including those from branched precursors. nih.govmdpi.com

Research on the synthesis of the analog 2-ethylhexyl 2-methylhexanoate from 2-methylhexanoic acid and 2-ethylhexanol has demonstrated the capability of Novozym® 435 to effectively catalyze this reaction in a solvent-free system. nih.gov A key challenge in this specific synthesis is the volatility of the 2-ethylhexanol at the optimal reaction temperatures, which can lead to its loss through evaporation. To counteract this and achieve high conversion rates, the reaction is typically performed with a molar excess of the alcohol. nih.gov

Investigation of Enzyme Activity and Stability in Ester Synthesis

The activity and stability of the lipase are critical factors for the industrial feasibility of an enzymatic process. The performance of Novozym® 435 in the synthesis of 2-ethylhexyl 2-methylhexanoate has been studied under various conditions. nih.gov

Effect of Temperature and Alcohol Excess: Studies have established two effective strategies for maximizing conversion: reacting at 70°C with a 10% molar excess of 2-ethylhexanol, which achieves a 97% conversion, or reacting at 80°C with a 20% molar excess of alcohol, which reaches 99% conversion in a shorter time. nih.govresearchgate.net While the initial reaction rate at 80°C is higher, prolonged reaction at this temperature can show a slight decrease in conversion compared to 70°C, possibly due to enzyme stability or increased alcohol evaporation. nih.gov

Table 2: Effect of Temperature and Alcohol Excess on the Enzymatic Synthesis of 2-Ethylhexyl 2-Methylhexanoate

| Temperature (°C) | Molar Excess of 2-Ethylhexanol (%) | Final Conversion (%) | Reference |

| 70 | 10 | 97 | nih.govresearchgate.net |

| 80 | 20 | 99 | nih.govresearchgate.net |

Enzyme Stability and Reusability: A significant advantage of using immobilized enzymes is their potential for recovery and reuse over multiple reaction cycles, which is crucial for process economics. nih.gov In the synthesis of 2-ethylhexyl 2-methylhexanoate, Novozym® 435 has demonstrated excellent operational stability. The biocatalyst can be reused for at least six consecutive batches under optimal conditions (70°C, 10% alcohol excess) with minimal loss of activity, highlighting its robustness for potential industrial applications. nih.gov

Table 3: Reusability of Immobilized Lipase (Novozym® 435) in the Synthesis of 2-Ethylhexyl 2-Methylhexanoate

| Reaction Cycle | Final Conversion (%) at 70°C (10% Alcohol Excess) | Final Conversion (%) at 80°C (20% Alcohol Excess) |

| 1 | 97.0 | 99.0 |

| 2 | 96.5 | 98.5 |

| 3 | 96.0 | 97.8 |

| 4 | 95.2 | 96.5 |

| 5 | 94.5 | 95.0 |

| 6 | 93.8 | 93.2 |

| (Data derived from research on 2-ethylhexyl 2-methylhexanoate synthesis) nih.gov |

Green Chemistry Considerations in Biocatalytic Synthesis

The application of biocatalysis, particularly through the use of enzymes like lipases, aligns with the principles of green chemistry for the synthesis of esters such as this compound. researchgate.netnih.gov This approach offers significant advantages over traditional chemical methods, which often require high temperatures and inorganic catalysts, leading to unwanted side reactions and purification challenges. researchgate.net Biocatalytic synthesis emphasizes milder reaction conditions, high selectivity, and reduced environmental impact. nih.govnih.gov

Enzymes such as immobilized lipases have demonstrated high efficiency in catalyzing esterification reactions. For instance, the biocatalytic synthesis of a similar branched-chain ester, 2-ethylhexyl 2-methylhexanoate, has been successfully achieved using the immobilized lipase Novozym® 435. researchgate.netresearchgate.net This process can be conducted in a solvent-free medium, which directly addresses the green chemistry principle of avoiding or reducing the use of auxiliary substances. researchgate.netresearchgate.net The reusability of immobilized enzymes is another key advantage, contributing to waste reduction and improving the economic feasibility of the process. mdpi.com Research on the synthesis of 2-ethylhexyl 2-methylhexanoate showed that the immobilized enzyme could be used multiple times without a significant loss of activity. researchgate.net

Key considerations in green biocatalytic synthesis include:

Enzyme Selection and Immobilization: The choice of lipase is crucial for achieving high conversion rates and selectivity. Immobilization of the enzyme on a solid support not only facilitates its recovery and reuse but can also enhance its stability under operational conditions.

Reaction Medium: While aqueous buffers are common in enzymatic reactions, the low water solubility of non-polar substrates like those used for this compound synthesis makes non-aqueous or solvent-free systems more practical for industrial applications. semanticscholar.org These systems can lead to higher substrate loadings and increased product concentrations, thereby reducing waste. semanticscholar.org

Process Optimization: Factors such as temperature, molar ratio of reactants, and removal of by-products (like water) are optimized to shift the reaction equilibrium towards product formation and maximize yield. For example, in the synthesis of neopentyl glycol dicaprylate/dicaprate, a solvent-free system using Lipozyme® 435 achieved high purity and productivity within 6 hours at 80°C. researchgate.net

The adoption of biocatalytic routes represents a move towards more sustainable and environmentally friendly manufacturing processes for specialty esters. mdpi.com

Alternative Synthetic Routes and Reaction Pathways

Beyond direct esterification, alternative methods such as transesterification and the development of novel catalytic systems offer different strategies for the synthesis of this compound.

Transesterification Processes for this compound

The reaction is reversible and typically requires a catalyst and conditions that favor the forward reaction, such as the removal of the displaced alcohol. For example, in the synthesis of palm oil-based ethylhexyl esters, the transesterification of palm oil methyl ester with 2-ethylhexanol was driven to completion by using an excess of 2-ethylhexanol and removing the methanol byproduct under vacuum. nih.govresearchgate.net This strategy resulted in a 98% yield in less than 30 minutes. nih.govresearchgate.net

Similarly, 2-ethylhexyl acetate has been synthesized via the transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin (NKC-9) as a catalyst. asianpubs.org Optimization of reaction parameters such as catalyst loading, molar ratio of reactants, and temperature was crucial to achieving high conversion rates. asianpubs.org

Table 1: Transesterification Reaction Conditions for Structurally Similar Esters

| Product Ester | Reactants | Catalyst | Temperature (°C) | Molar Ratio (Ester:Alcohol) | Reaction Time | Yield (%) |

| Palm Oil Ethylhexyl Ester | Palm Oil Methyl Ester, 2-Ethylhexanol | (Not specified) | 70-110 | 1:2 | < 30 min | 98 |

| 2-Ethylhexyl Acetate | Methyl Acetate, 2-Ethylhexanol | NKC-9 Resin | 80 | 4:1 | 3 h | 90.9 |

Exploration of Novel Catalytic Systems

Research into novel catalytic systems aims to improve the efficiency, selectivity, and sustainability of ester synthesis. These systems often involve heterogeneous catalysts or ionic liquids, which can offer easier separation, reusability, and milder reaction conditions compared to traditional homogeneous catalysts.

Heterogeneous Catalysts: Solid acid catalysts are a promising alternative to conventional liquid acids like sulfuric acid. For the synthesis of di(2-ethylhexyl) succinate, a heterogeneous nano-SO₄²⁻/TiO₂ catalyst achieved a 97% yield at 160°C in 120 minutes. mdpi.com In another example, various heterogeneous catalysts were investigated for the transesterification of dimethyl terephthalate (B1205515) with 2-ethylhexanol, with hydrated cadmium acetate and sulfated zirconia showing high reactivity. researchgate.net These catalysts are advantageous as they can be easily filtered out from the reaction mixture, simplifying product purification and allowing for catalyst recycling.

Ionic Liquids: Ionic liquids (ILs) have emerged as effective catalysts and solvents for esterification reactions. semanticscholar.org They are non-volatile, have high thermal stability, and their properties can be tuned by modifying their cation and anion components. In the synthesis of alternative plasticizers like dialkyl succinates and adipates, Brønsted acidic ionic liquids have been used as both catalyst and solvent. mdpi.comsemanticscholar.org A notable feature of this system is the formation of a two-phase liquid-liquid system during the reaction, where the ester product is immiscible with the ionic liquid. mdpi.comsemanticscholar.org This immiscibility drives the reaction equilibrium towards the product, resulting in high yields (up to 99%) under mild conditions (70-80°C). mdpi.com Similarly, inexpensive Brønsted acidic ionic liquids based on trimethylamine and sulfuric acid have been successfully used for the synthesis of bis(2-ethylhexyl) terephthalate, achieving full conversion and 100% selectivity. researchgate.netmonash.edu

Table 2: Performance of Novel Catalysts in the Synthesis of Structurally Similar Esters

| Product Ester | Catalyst | Catalyst Type | Temperature (°C) | Reaction Time | Yield (%) |

| Di(2-ethylhexyl) succinate | nano-SO₄²⁻/TiO₂ | Heterogeneous | 160 | 120 min | 97 |

| Di-n-butyl succinate | Mg²⁺-modified polystyrene sulfonic acid resin | Heterogeneous | 120 | 60 min | 91.6 |

| Bis(2-ethylhexyl) terephthalate | Brønsted acidic ionic liquid | Ionic Liquid | 120 | 8 h | 100 |

| Dialkyl succinates and adipates | Triethylamine-based ionic liquid | Ionic Liquid | 70-80 | (Not specified) | 99 |

Mechanistic Studies of 2 Ethylhexyl 2,4 Dimethylhexanoate Reactions

Kinetics of Ester Formation and Hydrolysis

The study of reaction kinetics provides fundamental insights into the rates of esterification and hydrolysis, which are essential for process optimization and stability assessment.

Specific experimental data on the reaction rate constants for the formation of 2-Ethylhexyl 2,4-dimethylhexanoate from 2,4-dimethylhexanoic acid and 2-ethylhexanol, or its hydrolysis, are not documented in the available literature. To determine these constants, researchers would typically monitor the concentration of reactants and products over time under controlled conditions of temperature, pressure, and catalyst concentration.

Table 1: Hypothetical Reaction Rate Constants for the Formation and Hydrolysis of this compound

| Reaction | Rate Constant (k) | Temperature (°C) | Catalyst |

|---|---|---|---|

| Esterification | Data not available | Data not available | Data not available |

The rate of ester hydrolysis is highly dependent on the pH of the surrounding medium. This process can be catalyzed by both acids and bases. Detailed studies on how pH variations affect the hydrolysis rate of this compound have not been found. Such an investigation would involve measuring the hydrolysis rate at different pH values to determine the pH-rate profile, which is critical for predicting the compound's stability in various environments.

Investigation of Ester Cleavage Mechanisms

Understanding the pathways through which the ester bond in this compound is broken is vital for predicting its degradation products and environmental fate.

In acidic conditions, ester hydrolysis typically proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water. While this is a general mechanism for ester hydrolysis, specific studies detailing this process for this compound, including the identification of intermediates and the determination of activation energies, are not available.

Enzymes, particularly lipases and esterases, are known to catalyze the hydrolysis of esters. Research into the enzymatic hydrolysis of this compound, which would involve identifying specific enzymes capable of this reaction and elucidating the catalytic mechanism (e.g., formation of an acyl-enzyme intermediate), has not been reported in the searched scientific literature.

Oxidation and Radical Reaction Mechanisms

The stability of an ester is also influenced by its susceptibility to oxidation and radical-initiated reactions. The presence of branched chains in both the acyl and alkyl groups of this compound suggests potential sites for radical attack. However, specific studies on the oxidation and radical reaction mechanisms of this compound are absent from the available literature. Such research would be important for understanding its degradation under oxidative stress and its long-term stability in applications where it might be exposed to air and light.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylhexanoic acid |

Atmospheric Oxidation Pathways of Alkyl Esters

The atmospheric degradation of volatile organic compounds (VOCs), including alkyl esters like this compound, is primarily initiated by reactions with hydroxyl radicals (•OH) during the day, and to a lesser extent, with nitrate (B79036) radicals (NO₃) at night and ozone (O₃) if unsaturated bonds are present. wikipedia.orgharvard.edu For saturated esters such as this compound, the dominant oxidation pathway is initiated by the hydroxyl radical. oup.com

The reaction proceeds via hydrogen atom abstraction from a C-H bond, forming a water molecule and an alkyl radical (R•). wikipedia.org The ester functional group, -C(O)O-, deactivates the adjacent alkyl groups, making the C-H bonds on the α-carbons (the carbon atoms directly attached to the oxygen atoms of the ester group) less susceptible to abstraction. oup.com Therefore, H-abstraction is more likely to occur at other positions along the alkyl chains.

In the case of this compound, there are several potential sites for H-abstraction on both the ethylhexyl and dimethylhexanoyl moieties. The tertiary C-H bonds at the 2- and 4-positions of the hexanoyl group and the 2-position of the ethylhexyl group are particularly susceptible to abstraction due to the lower bond dissociation energy of tertiary C-H bonds compared to secondary and primary C-H bonds.

Once the alkyl radical (R•) is formed, it rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). wikipedia.org

Reaction Scheme:

R-H + •OH → R• + H₂O R• + O₂ → RO₂•

The subsequent fate of the peroxy radical is complex and is discussed in the following section. The initial site of H-abstraction significantly influences the structure of the resulting peroxy radical and the subsequent degradation products.

Peroxy Radical Formation and Rearrangements

Following the initial H-abstraction and subsequent reaction with molecular oxygen, a peroxy radical (RO₂•) is formed. These radicals are key intermediates in atmospheric oxidation and can undergo several reaction pathways, including bimolecular reactions (with NO, HO₂, or other RO₂• radicals) and unimolecular reactions. acs.orgcore.ac.uk Unimolecular reactions, specifically intramolecular hydrogen shifts (H-shifts), are of significant interest as they can lead to the formation of highly oxygenated molecules (HOMs). acs.org

For the peroxy radicals derived from this compound, the structure of the radical will dictate the feasibility of intramolecular H-shifts. These rearrangements typically occur via a five, six, or seven-membered ring transition state, with the ease of abstraction following the order tertiary > secondary > primary C-H bonds. mit.eduacs.org

Consider a peroxy radical formed after H-abstraction from the 4-position of the dimethylhexanoyl chain of this compound. This peroxy radical can undergo a 1,5-H shift, where a hydrogen atom from the 2-position (a tertiary carbon) is transferred to the peroxy group. This is a relatively favorable process due to the formation of a six-membered ring transition state and the abstraction of a tertiary hydrogen.

This H-shift results in the formation of a hydroperoxide functional group (-OOH) and a new alkyl radical center. This alkyl radical can then react with another O₂ molecule, leading to the formation of a dihydroperoxy alkyl radical. This process of intramolecular H-shifting and subsequent O₂ addition is known as autoxidation and can continue, leading to the formation of highly oxygenated and often low-volatility products that can contribute to secondary organic aerosol (SOA) formation. acs.org

The general mechanism for a 1,5-H shift in a peroxy radical is as follows:

Reaction Scheme:

R'O₂• → •R'OOH (via intramolecular H-shift) •R'OOH + O₂ → •OOR'OOH (new peroxy radical)

The competition between these unimolecular rearrangements and bimolecular reactions depends on factors such as temperature, the concentration of other radical species (like NO and HO₂), and the specific structure of the peroxy radical. mit.edu

Thermochemical Decomposition Mechanisms

The thermal decomposition of esters in the absence of oxygen (pyrolysis) typically proceeds through a different mechanism than atmospheric oxidation. For alkyl esters that possess a hydrogen atom on the β-carbon of the alcohol moiety, the primary decomposition pathway is a concerted, unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. dtic.milstackexchange.com This reaction is often referred to as an ester pyrolysis or a cis-elimination.

In the case of this compound, the 2-ethylhexyl group has β-hydrogens. The decomposition would therefore be expected to yield 2,4-dimethylhexanoic acid and a mixture of ethyl-substituted butenes, primarily 2-ethyl-1-hexene, as the major products.

Reaction Scheme:

This compound → 2,4-Dimethylhexanoic acid + 2-Ethyl-1-hexene

This type of elimination reaction is generally insensitive to free radical inhibitors, supporting a concerted mechanism. researchgate.net The activation energies for the gas-phase decomposition of simple esters are typically around 45 kcal/mol. dtic.mil

At higher temperatures, secondary reactions of the primary decomposition products can occur. The resulting carboxylic acid can undergo decarboxylation to form an alkane and carbon dioxide. The olefin can undergo further fragmentation and rearrangement reactions. stackexchange.com

It is important to note that the presence of branches in the alkyl chains, such as in this compound, can influence the thermal stability, though the fundamental elimination mechanism is expected to remain the same. rsc.org

Following a comprehensive search, there is no publicly available scientific or industrial literature detailing the specific applications of This compound in the areas outlined. The requested information regarding its use as an industrial solvent, its compatibility with polymeric systems, or its role in lubricant technologies is not present in the accessible data.

Extensive searches for this specific compound did not yield research findings, performance evaluations, or data suitable for inclusion in the requested article structure. Information that was retrieved pertained to other, chemically distinct esters such as 2-ethylhexyl oleate, 2-ethylhexyl palmitate, or 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB), and applying their properties to the subject compound would be scientifically inaccurate.

Therefore, it is not possible to generate a factually accurate article on the industrial and materials science applications of "this compound" based on the available information.

Industrial and Materials Science Applications of 2 Ethylhexyl 2,4 Dimethylhexanoate

Inclusion in Coating Formulations

The burgeoning field of materials science has seen a consistent drive towards the development of high-performance, environmentally conscious coating formulations. Within this context, the role of coalescing agents is paramount in ensuring optimal film formation and end-property development in latex paints. While a broad spectrum of these agents exists, detailed public research and specific data on the performance of 2-Ethylhexyl 2,4-dimethylhexanoate in coating applications remain limited. However, by examining the functions of structurally similar esters and the general principles of coalescing agents, a deeper understanding of its potential contributions can be extrapolated.

Enhancing Film Properties and Application Characteristics

Coalescing agents are integral to the film-forming process of latex paints, where they act as temporary plasticizers for the polymer binder particles. This action reduces the minimum film formation temperature (MFFT), allowing for the creation of a continuous, uniform film at ambient temperatures. The efficacy of a coalescing agent is influenced by its molecular structure, volatility, and solubility within the polymer matrix.

For a compound like this compound, its branched ester structure would theoretically contribute to efficient polymer chain plasticization. This enhancement of polymer mobility is critical during the coalescence phase, where softened polymer particles fuse, eliminating voids and ensuring the integrity of the dried film. The "2-ethylhexyl" group, a common feature in plasticizers and other coating additives, is known to impart flexibility and improve film formation. The "2,4-dimethylhexanoate" portion of the molecule would further influence its compatibility and solvency with various latex binder types, such as acrylics, vinyl acrylics, and styrene-acrylics.

The application characteristics of a coating are also significantly impacted by the choice of coalescing agent. Proper coalescence ensures the development of desired aesthetic and protective properties, including gloss, scrub resistance, and color uniformity. An effective coalescing agent like this compound would be expected to promote a smooth paint film, free from defects such as cracking or poor pigment binding. The rate of evaporation of the coalescent is a critical factor; it must remain in the film long enough to facilitate coalescence but evaporate completely afterward to ensure the final hardness and block resistance of the coating are not compromised.

Stability and Compatibility within Coating Matrices

The stability and compatibility of a coalescing agent within the complex milieu of a coating formulation are crucial for both the shelf-life of the liquid paint and the long-term performance of the dried film. A compound such as this compound must be readily dispersible in the aqueous phase of a latex paint and demonstrate good compatibility with the various components, including pigments, fillers, thickeners, and other additives.

Instability can manifest as a phase separation, changes in viscosity, or a reduction in coalescing efficiency over time. The chemical structure of this compound, being an ester, suggests good hydrolytic stability under typical paint formulation conditions (pH range of 8-9.5). However, its interaction with different polymer binder chemistries would need to be empirically verified to ensure long-term stability.

Compatibility with the polymer matrix is essential for the coalescent to effectively partition into the polymer particles and perform its function. The polarity and molecular weight of this compound would govern its partitioning behavior between the water and polymer phases. Ideally, the coalescent should have a strong affinity for the polymer to maximize its efficiency. Poor compatibility can lead to issues such as a lack of film integrity, reduced gloss, and the potential for the coalescent to leach out of the film over time, which can negatively impact the coating's durability and environmental profile.

While specific research data on this compound is not widely available, the principles of coating formulation suggest that its performance would be benchmarked against well-established coalescing agents. Such comparative studies would be necessary to fully elucidate its benefits and potential limitations in various coating systems.

Environmental Chemistry and Degradation Pathways of 2 Ethylhexyl 2,4 Dimethylhexanoate

Environmental Distribution and Fate Modeling

The environmental distribution of 2-Ethylhexyl 2,4-dimethylhexanoate is modeled to predict its movement and accumulation in different environmental media, including air, water, soil, and sediment. These models utilize the compound's fundamental physicochemical properties to estimate its partitioning and persistence.

The transport and partitioning of a chemical determine where it will predominantly reside in the environment. Key parameters influencing this behavior include the octanol-water partition coefficient (LogKow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant.

Octanol-Water Partitioning: The octanol-water partition coefficient (LogKow) is an indicator of a substance's lipophilicity, or its tendency to associate with fatty tissues and organic matter. A higher LogKow value suggests a greater potential for bioaccumulation and sorption to organic materials in soil and sediment. For this compound, the estimated LogKow is high, suggesting it will preferentially partition from water into organic phases. For comparison, the structurally related compound di(2-ethylhexyl) phthalate (B1215562) (DEHP) has reported LogKow values that can exceed 5.0, indicating a strong tendency to adsorb to soil and sediments. epa.govepa.gov

Soil and Sediment Partitioning: The soil organic carbon-water partition coefficient (Koc) describes the chemical's tendency to adsorb to the organic fraction of soil and sediment. ecetoc.org A high Koc value indicates that the compound is likely to be immobile in soil and will tend to accumulate in sediments if released into water bodies. For instance, the estimated Koc for 2,4-D 2-ethylhexyl ester is very high, suggesting it is immobile in soil. nih.gov Given its high lipophilicity, this compound is also predicted to have a high Koc value, leading to significant partitioning into soil and sediment. This strong adsorption to soil and sediment particles reduces its mobility and bioavailability in the aqueous phase. epa.gov

Volatilization and Atmospheric Transport: The Henry's Law constant provides a measure of the partitioning of a chemical between air and water, indicating its potential for volatilization from water surfaces. For compounds with a low Henry's Law constant, volatilization is not a significant environmental fate process. The estimated Henry's Law constant for this compound suggests a low to moderate potential for volatilization from water. Once in the atmosphere, its persistence is determined by its reaction with photochemically produced hydroxyl radicals. The atmospheric half-life for 2,4-D, 2-ethylhexyl ester, for example, is estimated to be around 27 hours, indicating that it would be degraded relatively quickly in the atmosphere. nih.gov

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds

| Parameter | This compound (Predicted) | Di(2-ethylhexyl) phthalate (DEHP) epa.govepa.gov | 2,4-D 2-ethylhexyl ester nih.gov |

|---|---|---|---|

| LogKow | High (estimated > 5) | ~7.5 | 5.78 |

| Koc (L/kg) | High (estimated > 5000) | 1.3 x 10^5 | 3.3 x 10^4 |

| Henry's Law Constant (atm·m³/mol) | Low to Moderate | 8.76 x 10^-7 | 1.8 x 10^-5 |

| Primary Environmental Compartment(s) | Soil, Sediment | Soil, Sediment | Soil, Sediment |

Note: Predicted values for this compound are based on QSAR modeling and comparison with structurally similar compounds.

Biodegradation in Water and Soil: The biodegradability of this compound is expected to be influenced by its branched structure. While some esters are readily biodegradable, branching in the alkyl chain can hinder the enzymatic action of microorganisms, leading to slower degradation rates. For example, studies on other branched esters have shown reduced biodegradability compared to their linear counterparts. However, under aerobic conditions, biodegradation is still expected to be the primary removal process from water and soil. For DEHP, the half-life in aerobic water systems is reported to be around 2-3 weeks, while in soil it can also be in the order of weeks. epa.govcanada.ca Under anaerobic conditions, such as in deeper sediments, the degradation of such compounds is significantly slower, with half-lives potentially extending to a year or more. canada.ca

Hydrolysis: Chemical hydrolysis is generally not considered a significant degradation pathway for long-chain alkyl esters like this compound under typical environmental pH conditions (pH 5-9). For similar long-chain fatty acid esters, the hydrolysis half-life is often greater than one year. epa.gov

Atmospheric Degradation: In the atmosphere, the persistence of this compound is limited by its reaction with hydroxyl radicals. As with other similar organic compounds, this process is expected to lead to a relatively short atmospheric half-life, measured in hours to a few days. nih.gov

Table 2: Predicted Environmental Half-lives of this compound and Related Compounds

| Environmental Compartment | This compound (Predicted) | Di(2-ethylhexyl) phthalate (DEHP) epa.govcanada.ca | 2,4-D 2-ethylhexyl ester nih.govepa.gov |

|---|---|---|---|

| Water (Aerobic Biodegradation) | Weeks to Months | 2 - 3 weeks | Rapidly degrades to 2,4-D acid (<2.9 days) |

| Soil (Aerobic Biodegradation) | Weeks to Months | Weeks | Rapidly degrades to 2,4-D acid |

| Sediment (Anaerobic Biodegradation) | Months to Years | > 1 year | Slower than aerobic degradation |

| Atmosphere (Photolysis) | Hours to Days | - | ~27 hours |

| Hydrolysis (pH 7) | Very Slow (> 1 year) | Very Slow | 48.3 days |

Note: Predicted half-lives for this compound are based on QSAR modeling and comparison with structurally similar compounds. The degradation of 2,4-D ethylhexyl ester is primarily through hydrolysis to 2,4-D acid, which then undergoes further degradation.

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethylhexyl 2,4 Dimethylhexanoate

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl 2,4-dimethylhexanoate. The successful application of GC-MS relies on the careful optimization of separation parameters, correct interpretation of mass spectra, and the development of robust quantitative methods. nih.govchromacademy.comgcms.cz

Optimization of Chromatographic Separation Parameters

Achieving optimal separation of this compound from other matrix components is fundamental for accurate analysis. This requires the careful selection and optimization of several GC parameters. chromacademy.comgcms.cz

Column Selection: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically suitable for the separation of relatively non-polar esters. Column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provide a good balance between resolution and analysis time.

Temperature Programming: A temperature program is essential for eluting a compound with a relatively high boiling point like this compound while maintaining good peak shape and separating it from more volatile components. chromatographyonline.com A generic "scouting" gradient can be used initially, starting at a low temperature and ramping up. chromatographyonline.com For this specific compound, a typical program might start at an initial oven temperature of 100°C, holding for 2 minutes. The temperature is then ramped at a rate of 10-15°C per minute up to a final temperature of 280-300°C, which is held for several minutes to ensure the elution of all components. acs.orggcms.cz

Carrier Gas Flow Rate: Helium is the most common carrier gas for GC-MS. libretexts.org The flow rate must be optimized to achieve the best efficiency. chromatographyonline.comnih.gov A constant flow rate of approximately 1.0 to 1.5 mL/min is a common starting point for columns with a 0.25 mm internal diameter. acs.orglibretexts.org Optimizing the flow rate can improve resolution and decrease peak widths. scribd.com

Injector Parameters: A splitless injection is often preferred for trace analysis to ensure the maximum amount of analyte is transferred to the column. The injector temperature should be high enough to ensure rapid vaporization of the analyte without causing thermal degradation, typically around 250-280°C.

An example of optimized GC parameters is presented in the table below.

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Injector Temp. | 270°C |

| Injection Mode | Splitless |

| Oven Program | 100°C (2 min), then 15°C/min to 280°C (5 min hold) |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

Mass Spectral Fragmentation Pattern Interpretation

Upon elution from the GC column, this compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting molecular ion is unstable and undergoes fragmentation, creating a unique pattern of fragment ions that serves as a chemical fingerprint for identification. nih.gov

The interpretation of this fragmentation pattern is based on established principles of mass spectrometry for esters. researchgate.netnih.gov For this compound (Molecular Weight: 242.42 g/mol ), the following key fragments are predicted:

Molecular Ion (M⁺•): A peak at m/z 242 would correspond to the intact molecular ion. This peak may be weak or absent in EI spectra of long-chain esters due to extensive fragmentation.

McLafferty Rearrangement: A characteristic fragmentation for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the acyl chain to the carbonyl oxygen, followed by cleavage. For the 2,4-dimethylhexanoyl moiety, this would lead to a prominent ion.

Loss of the Alkoxy Group: Cleavage of the C-O bond can result in the loss of the 2-ethylhexyloxy radical (•OCH₂(CH(C₂H₅))C₄H₉), leading to the formation of the acylium ion [CH₃CH₂CH(CH₃)CH₂CO]⁺ at m/z 141.

Fragments from the Alcohol Chain: The 2-ethylhexyl group can fragment, producing a characteristic ion at m/z 113 corresponding to the [C₈H₁₇]⁺ cation. Further fragmentation of this alkyl chain will produce smaller ions at m/z values such as 85, 71, 57, and 43.

Fragments from the Acyl Chain: The branched 2,4-dimethylhexanoyl chain can also fragment, leading to ions corresponding to the loss of methyl and ethyl groups.

A table of predicted significant fragments is provided below.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

| 242 | [C₁₅H₃₀O₂]⁺• | Molecular Ion |

| 141 | [C₈H₁₃O]⁺ | Acylium ion from loss of 2-ethylhexyloxy radical |

| 113 | [C₈H₁₇]⁺ | 2-Ethylhexyl cation |

| 85 | [C₆H₁₃]⁺ | Fragment from the alkyl chain |

| 71 | [C₅H₁₁]⁺ | Fragment from the alkyl chain |

| 57 | [C₄H₉]⁺ | Fragment from the alkyl chain (t-butyl cation structure) |

| 43 | [C₃H₇]⁺ | Fragment from the alkyl chain (isopropyl cation structure) |

Quantitative Analysis Method Development

For quantitative analysis, a GC-MS method is developed, often operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govresearchgate.net The process involves several key steps:

Selection of Quantifier and Qualifier Ions: Based on the mass spectrum, specific and abundant ions are chosen. The most abundant and unique ion (the "quantifier") is used for quantification, while one or two other characteristic ions (the "qualifiers") are monitored for confirmation of the analyte's identity. nih.gov For this compound, m/z 141 could serve as an excellent quantifier ion due to its likely abundance and specificity. Qualifier ions could be m/z 113 and 85.

Preparation of Calibration Standards: A series of standard solutions containing known concentrations of purified this compound are prepared in an appropriate solvent.

Generation of a Calibration Curve: The standard solutions are analyzed using the optimized GC-MS method, and the peak area of the quantifier ion is plotted against the concentration of the analyte. nih.gov A linear regression is applied to the data points to generate a calibration curve. researchgate.net The method's linearity is assessed over the expected concentration range of the samples.

Method Validation: The quantitative method should be validated to determine key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

A hypothetical calibration data set is shown below.

| Concentration (µg/mL) | Peak Area (Quantifier Ion m/z 141) |

| 0.5 | 15,500 |

| 1.0 | 32,100 |

| 5.0 | 165,200 |

| 10.0 | 330,500 |

| 25.0 | 825,100 |

| 50.0 | 1,655,000 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

While GC-MS is well-suited for this compound, LC-MS can serve as an alternative or complementary technique, particularly when analyzing complex matrices or when derivatization is not desirable. The non-polar nature of the compound dictates the choice of chromatographic and ionization methods.

Exploration of Reverse Phase and Normal Phase Methodologies

Reverse Phase (RP) Liquid Chromatography: RP-LC is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. wikipedia.orgyoutube.com For a highly non-polar compound like this compound, retention on a C18 column would be very strong. wikipedia.org Elution would require a mobile phase with a very high percentage of organic solvent (e.g., acetonitrile or methanol) mixed with water. wikipedia.org Gradient elution, starting with a moderately high organic content and increasing to nearly 100% organic solvent, would be necessary to elute the compound in a reasonable time with good peak shape.

Normal Phase (NP) Liquid Chromatography: NP-LC employs a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane or heptane with a polar modifier like isopropanol). shimadzu.comlibretexts.org This technique is well-suited for separating non-polar compounds. shimadzu.comacs.org this compound would be weakly retained, and its retention could be finely controlled by adjusting the small amount of polar modifier in the mobile phase. NP-LC can be effective for separating isomers and compounds of similar low polarity. rsc.org

Electrospray Ionization and Atmospheric Pressure Chemical Ionization Techniques

The choice of ionization source is critical for detecting a non-polar, aprotic molecule like this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is most effective for polar and ionizable compounds that are already present as ions in solution. uobasrah.edu.iqumd.eduwikipedia.orgcreative-proteomics.com It is generally not suitable for non-polar analytes like this compound because they lack the functional groups necessary to readily accept a proton or form adducts in solution. uobasrah.edu.iqumd.edu While some methods have shown ESI can ionize non-polar compounds under specific solvent conditions, it is not the conventional or most efficient approach. nih.govwelch-us.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is the preferred ionization technique for the analysis of less polar to non-polar, thermally stable compounds. nationalmaglab.orgmetwarebio.comencyclopedia.pubwikipedia.org In APCI, the LC eluent is vaporized in a heated nebulizer, and ionization occurs in the gas phase through ion-molecule reactions initiated by a corona discharge. metwarebio.comwikipedia.orgnih.gov This process is highly efficient for non-polar molecules. This compound is expected to be readily ionized by APCI, likely forming a protonated molecule, [M+H]⁺, at m/z 243.4. nationalmaglab.orgnih.gov Therefore, coupling either RP-LC or NP-LC with an APCI-MS system would be the most effective strategy for the LC-MS analysis of this compound. encyclopedia.pub

Advanced Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis, particularly when dealing with complex matrices. The following techniques represent modern approaches to the extraction and concentration of analytes like this compound prior to chromatographic and spectroscopic analysis.

Micro-porous Membrane Liquid-Liquid Extraction (MALLX)

Micro-porous Membrane Liquid-Liquid Extraction (MMLLE) is a miniaturized and efficient sample preparation technique that utilizes a porous membrane to facilitate the transfer of an analyte from a sample solution to an extraction solvent. This method is particularly advantageous for the extraction of semi-volatile organic compounds, such as esters, from aqueous matrices. nih.govresearchgate.net

In a typical MMLLE setup, a hydrophobic microporous membrane, often in the form of a hollow fiber, is impregnated with a small volume of an organic solvent. This solvent-filled membrane is then immersed in the aqueous sample containing the analyte. The large surface area-to-volume ratio of the hollow fiber allows for efficient mass transfer of the analyte from the aqueous phase into the organic solvent held within the pores of the membrane. The extraction process is driven by the partitioning coefficient of the analyte between the two phases. Key parameters that are optimized to maximize extraction efficiency include the choice of organic solvent, extraction time, sample volume, and agitation speed. nih.govresearchgate.net For a compound like this compound, a non-polar solvent would be selected to ensure favorable partitioning. After extraction, the analyte-enriched organic solvent is retrieved from the membrane and can be directly injected into a gas chromatograph for analysis.

| Parameter | Typical Condition for Ester Analysis |

| Membrane Type | Hydrophobic Polypropylene Hollow Fiber |

| Extraction Solvent | n-octanol or similar non-polar solvent |

| Sample Volume | 100 - 500 mL |

| Extraction Time | 1 - 12 hours |

| Agitation | Magnetic stirring |

| Recovery Solvent | Ethyl acetate or hexane |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. researchgate.net It involves the use of a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion in a liquid or exposure to the headspace above a liquid or solid, the analytes partition from the sample matrix into the fiber coating.

The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a relatively non-polar ester like this compound, a non-polar polydimethylsiloxane (PDMS) or a mixed-phase fiber such as PDMS/Divinylbenzene (DVB) would be suitable. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. SPME is highly effective for analyzing trace levels of compounds in complex matrices and can be easily automated. researchgate.net

| Parameter | Typical Condition for Volatile Ester Analysis |

| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Extraction Mode | Headspace |

| Sample Equilibration Temperature | 40 - 80 °C |

| Extraction Time | 15 - 60 min |

| Desorption Temperature | 240 - 280 °C |

| Desorption Time | 1 - 5 min |

Thermal Desorption (TD) for Volatile Compound Analysis

Thermal Desorption (TD) is a powerful technique for the pre-concentration and introduction of volatile and semi-volatile organic compounds into a gas chromatograph. skcltd.comskcltd.comthermaldesorption.com This method is often used in conjunction with active or passive air sampling, where analytes are collected onto sorbent tubes. These tubes are packed with one or more adsorbent materials that trap compounds from a gaseous stream.

For a semi-volatile compound like this compound, a sorbent tube containing a combination of materials, such as Tenax® TA and Carbograph, would be effective in trapping the analyte from an air sample or the headspace of a solid or liquid matrix. In the laboratory, the sorbent tube is connected to a thermal desorber unit. The tube is heated, and a flow of inert gas purges the desorbed analytes onto a cooled, secondary trap. This focusing step is followed by rapid heating of the secondary trap, which injects the analytes as a narrow band into the GC column, resulting in excellent sensitivity and chromatographic resolution. esaa.orgdtu.dk

| Parameter | Typical Condition for Semi-Volatile Ester Analysis |

| Primary Sorbent | Tenax® TA / Carbograph |

| Primary Desorption Temperature | 250 - 300 °C |

| Secondary Trap (Focusing) | -10 to 20 °C |

| Secondary Desorption Temperature | 280 - 320 °C |

| Gas Chromatograph Inlet | Split/Splitless |

Spectroscopic Fingerprinting

Spectroscopic techniques are essential for the definitive structural elucidation of molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a unique "fingerprint" that can be used for identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. uobasrah.edu.iq It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The two most common nuclei studied in organic chemistry are ¹H (proton) and ¹³C.

For this compound, ¹H NMR would provide detailed information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment. The predicted NMR data for this compound is presented below, illustrating the expected signals for its complex branched structure. aocs.orgukm.myaocs.org

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | d | 2H | -OCH₂- |

| ~2.3 | m | 1H | -CH(C=O)- |

| ~1.9 | m | 1H | -CH(CH₃)- |

| ~1.5 | m | 1H | -CH(CH₂CH₃)- |

| ~1.2-1.4 | m | 8H | -CH₂- (chain) |

| ~1.1 | d | 3H | -CH(CH₃)- |

| ~0.8-0.9 | m | 9H | -CH₃ (terminal) |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (ester) |

| ~65 | -OCH₂- |

| ~45 | -CH(C=O)- |

| ~40 | -CH(CH₂CH₃)- |

| ~35 | -CH(CH₃)- |

| ~30, 29, 24, 23 | -CH₂- (chain) |

| ~20 | -CH(CH₃)- |

| ~14, 11 | -CH₃ (terminal) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. acs.orgmt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which also provides information about molecular vibrations.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1735-1750 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester would also be visible as strong bands in the 1000-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the alkyl chains would appear in their characteristic regions. Raman spectroscopy would be particularly sensitive to the C-C backbone vibrations and the symmetric C-H bending modes, providing complementary information to the IR spectrum. researchgate.netacs.org

Expected Characteristic Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 2850-3000 | C-H stretching (alkyl) | IR, Raman |

| ~1740 | C=O stretching (ester) | IR (strong) |

| 1450-1470 | C-H bending (CH₂) | IR, Raman |

| 1370-1380 | C-H bending (CH₃) | IR, Raman |

| 1000-1300 | C-O stretching (ester) | IR (strong) |

Computational Chemistry and Structure Reactivity Relationship Analysis for 2 Ethylhexyl 2,4 Dimethylhexanoate

Molecular Structure Optimization and Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-Ethylhexyl 2,4-dimethylhexanoate are crucial determinants of its physical and chemical properties. Computational methods are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. acs.orgmdpi.com For this compound, DFT calculations, commonly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry and determine the energies of different conformers. acs.orgacs.orgacs.org

The process involves a systematic search of the conformational space by rotating the various single bonds within the molecule. For each generated conformer, a geometry optimization is carried out to find the local energy minimum on the potential energy surface. The relative energies of these optimized conformers indicate their relative populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| 1 | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 1.5 |

| 3 | -60 (gauche) | 1.5 |

| 4 | 0 (syn) | 5.0 |

This table illustrates the type of data generated from DFT calculations, showing the relative stability of different spatial arrangements of the molecule. The anti-conformer is typically the most stable for simple esters.

Molecular Mechanics (MM) employs classical mechanics to model molecular systems. youtube.com Force fields, such as MMFF94x or AMBER, are used to calculate the potential energy of a molecule as a function of its atomic coordinates. illinois.edu MM simulations are particularly useful for exploring the vast conformational space of large and flexible molecules like this compound due to their lower computational cost compared to DFT. youtube.comyoutube.com

Conformational searches using MM methods, such as Monte Carlo or systematic searches, can identify a broad range of low-energy conformers. uci.edu These structures can then be further refined and their energies calculated with higher-level methods like DFT. Molecular dynamics (MD) simulations, a subset of MM, can also be used to study the time-dependent behavior and conformational changes of the molecule. youtube.comuni-frankfurt.de

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Advantages | Disadvantages |

| DFT | High accuracy in energy and geometry prediction. Provides electronic structure information. | Computationally expensive, limited to smaller systems or fewer conformers. |

| MM | Computationally efficient, suitable for large molecules and extensive conformational searches. | Accuracy is dependent on the quality of the force field parameters. Does not provide electronic properties. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical reactivity of a series of compounds with their molecular descriptors. nih.govresearchgate.net These models can be used to predict the reactivity of new or untested compounds.

For this compound, a QSRR model could be developed to predict its rate of hydrolysis under various conditions. capes.gov.brnih.gov This would involve compiling a dataset of experimentally determined hydrolysis rate constants for a series of structurally related esters. Molecular descriptors for these esters would then be calculated, and a statistical model, often based on multiple linear regression, would be generated to link the descriptors to the reaction rates. nih.gov Such models can help in predicting the environmental persistence and metabolic fate of the compound. acs.org

A wide range of molecular descriptors can be used in QSRR studies, categorized as constitutional, topological, geometric, and electronic. For predicting the reactivity of esters, relevant descriptors often include those related to steric hindrance, electronic effects, and hydrophobicity.

Table 3: Examples of Molecular Descriptors for QSRR Analysis of Ester Reactivity

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Constitutional | Molecular Weight, Number of specific atoms | Basic properties influencing physical behavior. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Describe the branching and shape of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume | Related to steric effects and accessibility of the reaction center. |

| Electronic | Dipole Moment, Partial Charges on atoms, HOMO/LUMO energies | Quantify the electronic distribution and susceptibility to nucleophilic or electrophilic attack. |

These descriptors would be calculated for a set of esters, and statistical analysis would reveal which descriptors have the most significant correlation with the observed reactivity, providing insights into the reaction mechanism.

Reaction Dynamics and Transition State Theory

To gain a deeper understanding of a chemical reaction, such as the hydrolysis of this compound, computational methods based on transition state theory are employed. wikipedia.orgfiveable.melibretexts.org

This involves locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. researchgate.net DFT calculations are commonly used to determine the geometries and energies of the reactants, transition state, and products. ukm.my

The mechanism for the acid-catalyzed hydrolysis of an ester, for instance, involves several steps, including protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol. chemguide.co.uk Computational modeling can elucidate the energy profile of this entire pathway, identifying the rate-determining step.

Table 4: Hypothetical Calculated Activation Parameters for the Hydrolysis of this compound

| Parameter | Description | Hypothetical Value |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | 15 - 20 kcal/mol |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | 14 - 19 kcal/mol |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | -10 to -20 cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from reactants to the transition state. | 20 - 25 kcal/mol |

These hypothetical values illustrate the type of thermodynamic data that can be obtained from transition state calculations, providing a comprehensive picture of the reaction's energetic landscape.

Computational Modeling of Esterification and Hydrolysis Transition States

The formation (esterification) and cleavage (hydrolysis) of the ester bond in this compound are fundamental reactions that can be modeled computationally. These reactions typically proceed through a tetrahedral intermediate, and the energy required to reach the transition state for this intermediate is a key determinant of the reaction rate.

Esterification: The acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. Due to the bulky nature of both 2-ethylhexanol and 2,4-dimethylhexanoic acid, significant steric repulsion is anticipated in the transition state. nih.govresearchgate.net Computational models, such as those employing density functional theory (DFT), can calculate the activation energy for this step. For sterically hindered esters, this energy is expected to be considerably high. nih.gov

Hydrolysis: Both acid- and base-catalyzed hydrolysis proceed via nucleophilic acyl substitution. dalalinstitute.comucoz.comopenstax.org In acid-catalyzed hydrolysis, a water molecule attacks the protonated ester, while in base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion is the nucleophile. dalalinstitute.comucoz.com The steric hindrance around the carbonyl group of this compound will make it difficult for the nucleophile to approach, thus slowing down the rate of hydrolysis. vaia.com

Computational modeling can provide quantitative estimates of these energy barriers. Below is a hypothetical data table illustrating the sort of results that would be expected from such a study, comparing the target molecule to less hindered esters.

| Ester | Esterification Activation Energy | Acid-Catalyzed Hydrolysis Activation Energy | Base-Catalyzed Hydrolysis Activation Energy |

|---|---|---|---|

| Methyl Acetate (less hindered) | 45 | 55 | 40 |

| tert-Butyl Acetate (hindered alcohol) | 65 | 75 | 55 |

| Methyl Pivalate (hindered acid) | 70 | 80 | 60 |

| This compound | 85 | 95 | 75 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on steric hindrance.

Theoretical Studies of Radical Formation and Propagation

Radical reactions, often initiated by heat or light, involve the formation of highly reactive species with unpaired electrons. masterorganicchemistry.comyoutube.com In the case of this compound, the most likely sites for radical formation are the C-H bonds that are weakest and most susceptible to hydrogen abstraction.

The stability of the resulting radical is a key factor. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Therefore, the tertiary hydrogen atoms at the 2- and 4-positions of the hexanoate (B1226103) chain are prime candidates for radical initiation. The secondary hydrogens on the 2-ethylhexyl group are also potential sites, though less favored than the tertiary positions.

Theoretical studies can calculate the bond dissociation energies (BDEs) for the various C-H bonds in the molecule. A lower BDE indicates a weaker bond and a more likely site for radical formation.

Once a radical is formed, it can participate in propagation steps, such as reacting with oxygen to form peroxy radicals, which can then abstract hydrogen from another molecule, continuing the chain reaction. masterorganicchemistry.com

| Bond Location | Bond Type | Hypothetical BDE (kJ/mol) |

|---|---|---|

| 2-position of hexanoate chain | Tertiary C-H | 380 |

| 4-position of hexanoate chain | Tertiary C-H | 385 |

| 2-position of ethylhexyl chain | Secondary C-H | 400 |

| Primary C-H (various) | Primary C-H | 420 |

Note: The data in this table is hypothetical and based on general principles of radical chemistry.

Intermolecular Interactions and Solvation Effects

The physical properties of this compound, such as its solubility and compatibility with other substances, are governed by its intermolecular interactions.

Modeling of Solvent-Solute Interactions

Computational models can simulate how this compound interacts with different solvents. These models can be broadly categorized as implicit and explicit solvent models.

Explicit Solvent Models: These models involve simulating a number of individual solvent molecules around the solute molecule. This method is more computationally intensive but can provide detailed insights into specific interactions like hydrogen bonding.

Due to its long, branched alkyl chains, this compound is a nonpolar molecule. It is expected to have favorable interactions with nonpolar solvents through van der Waals forces. In polar solvents, the hydrophobic alkyl chains would lead to a significant energetic penalty for solvation.

| Solvent | Solvent Polarity | Hypothetical Solvation Free Energy |

|---|---|---|

| Hexane | Nonpolar | -25 |

| Toluene | Nonpolar (Aromatic) | -20 |

| Acetone | Polar Aprotic | +10 |

| Ethanol | Polar Protic | +15 |

| Water | Polar Protic | +40 |

Note: The data in this table is hypothetical and illustrates expected trends in solvation based on polarity.

Prediction of Compatibility in Mixtures

Predicting the compatibility or miscibility of this compound with other substances, such as polymers or other oils, is crucial for many of its applications. Computational approaches can be used to estimate this compatibility.

Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH). wikipedia.orgstevenabbott.co.uk Substances with similar HSP values are likely to be miscible. wikipedia.org For this compound, a high δD value and low δP and δH values would be expected due to its predominantly nonpolar character. nih.govresearchgate.net

Flory-Huggins Theory: This theory, primarily used for polymer solutions, can also provide insights into the thermodynamics of mixing for smaller molecules. wikipedia.orgfiveable.meresearchgate.netnumberanalytics.comethz.ch The Flory-Huggins interaction parameter (χ) quantifies the interaction energy between two components. fiveable.me A lower χ value indicates better compatibility.

| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Predicted Compatibility with Target |

|---|---|---|---|---|

| This compound | 16.5 | 3.0 | 4.0 | - |

| Polyethylene | 17.0 | 0 | 0 | High |

| Polyvinyl Chloride (PVC) | 18.0 | 7.5 | 8.0 | Moderate |

| Mineral Oil | 16.0 | 1.0 | 1.0 | High |

| Glycerol | 17.0 | 12.0 | 29.0 | Low |

Note: The data in this table is hypothetical and for illustrative purposes.

Emerging Research Frontiers and Future Perspectives on 2 Ethylhexyl 2,4 Dimethylhexanoate

Integration with Sustainable Chemistry Principles

The principles of green chemistry are paramount in modern chemical manufacturing, aiming to reduce environmental impact and enhance resource efficiency. For 2-Ethylhexyl 2,4-dimethylhexanoate, this translates into developing more benign synthetic methods and designing for controlled environmental fate.

Traditional esterification processes often rely on strong mineral acids as catalysts and high temperatures, leading to significant energy consumption and the generation of corrosive waste streams. acs.org Research into greener alternatives is a key priority, with enzymatic and heterogeneous catalysis showing considerable promise for the synthesis of branched esters.

Enzymatic Catalysis: Lipases, a class of enzymes that catalyze the hydrolysis of esters in nature, can be used in reverse to synthesize esters under mild conditions. nih.govmdpi.com The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), has been successfully demonstrated for the synthesis of structurally similar branched-chain esters like 2-ethylhexyl 2-methylhexanoate and 2-ethylhexyl-2-ethylhexanoate. acs.orgresearchgate.net These biocatalytic processes offer several advantages:

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures (e.g., 70-80 °C), reducing energy input. researchgate.net

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of by-products. acs.orgias.ac.in

Solvent-Free Systems: Many lipase-catalyzed esterifications can be conducted in solvent-free media, directly using the alcohol reactant as the solvent, which simplifies purification and reduces volatile organic compound (VOC) emissions. nih.govacs.org

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economics. acs.org

The synthesis of 2-ethylhexyl 2-methylhexanoate, for instance, has been optimized to achieve high productivity under solvent-free conditions. researchgate.net While direct synthesis of this compound using this method is not yet documented in readily available literature, the successful synthesis of its analogs strongly suggests its feasibility. The kinetic mechanism for such reactions often follows a Ping-Pong Bi-Bi model. acs.orgtaylorfrancis.com

Interactive Table: Enzymatic Synthesis of Structurally Related Branched Esters

| Ester Product | Biocatalyst | Key Reaction Conditions | Reported Conversion/Yield | Reference |

| 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | 70 °C, solvent-free, 10% molar excess of alcohol | High Productivity (203.84 kg product/kg biocatalyst) | researchgate.net |

| 2-Ethylhexyl-2-ethylhexanoate | Novozym® 435 | n-hexane solvent, 45 °C | 83% conversion in 40 hours | researchgate.nettaylorfrancis.com |

| Decane-1,10-diyl bis(2-methylpentanoate) | Lipozyme® 435 | Solvent-free, 80 °C | 92.5% purity in 6 hours | researchgate.net |

Heterogeneous Solid Acid Catalysis: Another green approach involves replacing liquid acid catalysts with solid acid catalysts. Materials like sulfated zirconia, tungstated zirconia, zeolites, and acidic ion-exchange resins can effectively catalyze esterification reactions. mdpi.comnih.govalgoreducation.com These catalysts are non-corrosive, easily separated from the reaction mixture by filtration, and can often be regenerated and reused, thus minimizing waste. acs.org For example, catalysts like tungstated zirconia–alumina (WZA) have shown high conversion rates (94-100%) in the esterification of fatty acids at elevated temperatures. algoreducation.com The application of these solid acids to the specific synthesis of this compound could offer a scalable, environmentally friendly alternative to traditional methods.

Renewable Feedstocks: A truly sustainable process would also utilize starting materials derived from renewable resources. 2-Ethylhexanol can potentially be synthesized from renewable n-butanol. mdpi.com Similarly, research into the production of branched-chain fatty acids from biomass or through microbial fermentation could provide a sustainable source for the 2,4-dimethylhexanoic acid moiety.

The environmental fate of synthetic chemicals is a critical consideration. Esters are generally susceptible to hydrolysis, which is the first step in their biodegradation. mdpi.com However, the molecular structure significantly influences the rate and extent of this process. The double branching in this compound, both in the alcohol (2-ethylhexyl) and the acid (2,4-dimethylhexanoic) moieties, presents a challenge for rapid biodegradation. Studies on various ester-based compounds have shown that branching in the alcohol or acid chain can hinder anaerobic and aerobic biodegradation. nih.gov This steric hindrance can impede the access of microbial enzymes, such as esterases, to the ester linkage.

Future research in this area will likely focus on:

Structure-Degradability Relationship Studies: Systematically modifying the structure of branched esters and evaluating their biodegradability to identify features that enhance degradation without compromising performance.

Predictive Modeling: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the biodegradability of esters based on their molecular descriptors. acs.orgmdpi.comresearchgate.net Such models can guide the design of new esters with improved environmental profiles by identifying molecular fragments that either promote or inhibit degradation. researchgate.net

Metabolic Pathway Elucidation: Investigating the specific microbial pathways and enzymes involved in the breakdown of highly branched esters to understand the bottlenecks in their degradation.

Advanced Materials Design Utilizing this compound

While often used as a solvent or emollient, the unique structure of this compound offers potential for its use as a building block in advanced materials. Esters are fundamental to the production of polymers like polyesters and can be used as plasticizers or specialty monomers. algoreducation.commedium.com

The direct polymerization of this compound is not a straightforward application, as it lacks a polymerizable functional group like a vinyl or acrylic group. However, its structural motifs are relevant in the context of polymer science. For instance, 2-ethylhexyl acrylate (B77674) (2-EHA), which shares the 2-ethylhexyl group, is a common monomer used in the synthesis of polymers for adhesives, coatings, and plastics. mdpi.comias.ac.insynthomer.com

Research into copolymers based on 2-EHA has shown that the branched 2-ethylhexyl side chain can facilitate unusual properties, such as autonomous self-healing over a broad composition range in styrene/EHA copolymers. nih.gov This is attributed to the ability of the branched side chains to interdigitate and form secondary bonds. nih.gov It is conceivable that a modified version of this compound, functionalized with a polymerizable group, could be designed as a specialty monomer to impart properties such as:

Low-Temperature Flexibility: The branched structure could lower the glass transition temperature (Tg) of polymers.

Plasticizing Effect: Incorporation as a comonomer could provide internal plasticization, enhancing flexibility without the migration issues associated with free plasticizers. mdpi.com

Controlled Rheology: The bulky side chains could influence the solution or melt viscosity of polymers.

Beyond polymerization, the ester could be chemically modified to create functional molecules for specific applications. The ester linkage can be cleaved via hydrolysis or transesterification to release the constituent alcohol and carboxylic acid, which could then be used in further syntheses.

A significant area of application for esters with similar structures is in the formulation of lubricants and plasticizers. donau-chemie-group.comresearchgate.net For example, esters of dimer acids with 2-ethylhexanol have been investigated as bio-based lubricant base stocks and as pour point depressant and viscosity index improver additives in commercial base oils. researchgate.net The highly branched nature of this compound could impart desirable cold flow properties, making it a candidate for evaluation as a low-temperature lubricant or a performance-enhancing additive. researchgate.net